6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-(cyclobutylmethoxy)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9(3-1)8-15-11-5-4-10-12-6-7-14(10)13-11/h4-7,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXJDMZBPOJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine typically involves the following steps:
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Formation of the Imidazo[1,2-b]pyridazine Core: : The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
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Introduction of the Cyclobutylmethoxy Group: : The cyclobutylmethoxy group can be introduced through an alkylation reaction. This involves the reaction of the imidazo[1,2-b]pyridazine core with a cyclobutylmethanol derivative in the presence of a suitable base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions where the cyclobutylmethoxy group can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum
Biological Activity
6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine is a novel compound that belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential biological activities, particularly in oncology and as kinase inhibitors. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.
Chemical Structure and Properties
The compound features a unique structure characterized by the imidazo[1,2-b]pyridazine core with a cyclobutylmethoxy substituent. This structural configuration is believed to contribute to its biological activity, particularly as an inhibitor of specific kinases involved in cancer progression.
Structural Formula
Anticancer Properties
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the activity of a related compound that inhibited multiple myeloma cell lines with an IC50 value as low as 30 nM . The mechanism of action appears to involve inhibition of the TAK1 kinase pathway, which is often overexpressed in multiple myeloma .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : It inhibits the enzymatic activity of kinases like TAK1, which plays a crucial role in cell survival and proliferation pathways.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Potency
A comparative analysis with other imidazo[1,2-b]pyridazine derivatives reveals that this compound exhibits comparable or superior potency against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | H929 (MM) | 30 |
| Takinib | H929 (MM) | 187 |
| Imidazo derivative | A549 (Lung Cancer) | 6.0 |
Study 1: Antiproliferative Activity
In a comprehensive screening of imidazo[1,2-b]pyridazine derivatives, the compound was evaluated against several human cancer cell lines. The results indicated that it displayed remarkable antiproliferative activity in the nanomolar range against tissue-specific cancers such as colon and breast cancer .
Study 2: Kinase Inhibition Assay
A detailed kinase inhibition assay revealed that this compound effectively inhibited TAK1 with an IC50 value significantly lower than many existing treatments. This positions it as a promising candidate for further development into targeted therapies for resistant forms of multiple myeloma and other malignancies .
Comparison with Similar Compounds
Table 1: Anti-Proliferative Effects of 6-Substituted Imidazo[1,2-b]pyridazines
Kinase Inhibition
The 3- and 6-positions are pivotal for kinase inhibition:
- 3,6-Disubstituted derivatives (e.g., compound 2 in ) inhibit DYRKs and CLKs with IC50 < 100 nM, demonstrating that bulkier 6-position groups (e.g., piperidinyloxy) improve selectivity .
- IKKβ inhibitors () optimized with 3-aryl and 6-alkoxy groups show enhanced TNFα suppression, suggesting that the cyclobutylmethoxy group in this compound could similarly enhance anti-inflammatory activity .
- FLT3-ITD inhibitors () with aliphatic 3-substituents highlight the scaffold’s adaptability; however, 6-position modifications remain underexplored in this context .
Table 2: Kinase Inhibition Profiles
Antimicrobial and Antiparasitic Activity
- 6-Pyrrolidinyl derivatives (e.g., 6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine) exhibit moderate antiplasmodial activity, though less potent than 3-(methylsulfinyl)phenyl-substituted analogs (e.g., 4h) .
- The cyclobutylmethoxy group ’s steric bulk may reduce off-target effects compared to smaller substituents, but this requires validation in microbial assays.
Q & A
Q. What are the common synthetic routes for 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the imidazo[1,2-b]pyridazine core. Key steps include:
- Cyclization : Condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds to form the pyridazine ring (e.g., via ethyl (chloroacetyl)carbamate and Na₂HPO₄ in DMA) .
- Functionalization : Introduction of cyclobutylmethoxy groups via nucleophilic substitution or coupling reactions (e.g., using Ba(OH)₂ in NMP/H₂O for hydrolysis, followed by R₁COCl in DMA) .
- Optimization : Post-synthetic modifications (e.g., K₂CO₃-mediated coupling with 3-aminophenol in DMF) to refine substituent positioning .
Q. Which characterization techniques are critical for verifying structural integrity?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent regiochemistry and cyclobutylmethoxy orientation .
- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weight and purity (e.g., molecular ion peaks for C₇H₇N₃O derivatives) .
- Chromatography : HPLC with UV detection to assess purity (>95% by area normalization) .
Q. What are the key intermediates in the synthesis of this compound?
- Methodological Answer :
- Core Scaffold : Imidazo[1,2-b]pyridazin-6-ylmethanol, synthesized via Ba(OH)₂-mediated hydrolysis of ester precursors .
- Functional Intermediates : Chlorinated derivatives (e.g., 6-chloroimidazo[1,2-b]pyridazine) for subsequent nucleophilic substitution with cyclobutylmethoxy groups .
Q. How stable is this compound under varying conditions?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the cyclobutylmethoxy group .
- Stability Testing : Accelerated degradation studies (e.g., exposure to heat, light, or humidity) with HPLC monitoring to identify decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error .
- Solvent Optimization : DMA or DMF enhances solubility of hydrophobic intermediates, while K₂CO₃ or Na₂HPO₄ buffers stabilize pH during cyclization .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for cross-coupling) to reduce byproduct formation .
Q. How to resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Orthogonal Assays : Combine in vitro enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to distinguish target-specific effects from off-target toxicity .
- Structural Analysis : X-ray crystallography or molecular docking to correlate substituent effects (e.g., cyclobutylmethoxy vs. chlorophenyl groups) with activity trends .
Q. What computational strategies enhance the design of structure-activity relationship (SAR) studies?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the imidazo[1,2-b]pyridazine core) using software like Schrödinger .
- MD Simulations : Assess ligand-receptor binding stability over time, focusing on cyclobutylmethoxy flexibility .
Q. How to analyze reaction mechanisms for unexpected byproducts?
- Methodological Answer :
- Isotopic Labeling : Track carbon/nitrogen flow using ¹³C/¹⁵N-labeled reagents to identify competing pathways (e.g., ring-opening during cyclization) .
- Kinetic Profiling : Monitor intermediate formation via in situ FTIR or Raman spectroscopy to detect off-pathway intermediates .
Q. What are the pharmacological implications of structural analogs?
- Methodological Answer :
Q. How to validate scalability of synthetic routes for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis in microreactors to maintain control over exothermic steps (e.g., cyclization) .
- DoE (Design of Experiments) : Multivariate analysis to optimize temperature, solvent ratio, and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
